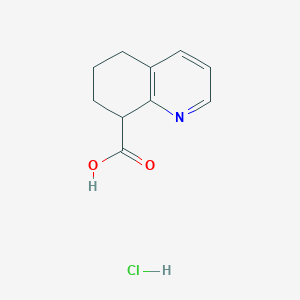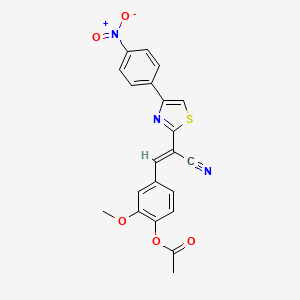![molecular formula C11H17LiN4O4 B2738575 lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 2138110-45-7](/img/structure/B2738575.png)
lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate is a useful research compound. Its molecular formula is C11H17LiN4O4 and its molecular weight is 276.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Application
A study presents the synthesis of substituted phenyl azetidines, demonstrating a process that involves the use of tert-butoxy compounds. These compounds were synthesized through a series of reactions starting from a basic bromo phenyl compound, leading to various intermediate compounds before finally achieving azetidine, which was then screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Electrochemical Properties for Battery Applications
Another study explored the properties of graphite-lithium anode in electrolytes for lithium-ion batteries, indicating the stability and good cyclability of the graphite-lithium anode in the presence of specific molecular additives, thus impacting the performance of lithium-ion batteries (Lewandowski & Swiderska-Mocek, 2007).
Polymer Electrolytes and Ionic Conductivity
Research on polymer electrolytes involving lithium ions investigated mixtures of LiI with block copolymers, highlighting the conductivity and transport number for lithium ions across different salt concentrations and temperatures. This study is pertinent to the development of high-performance polymer electrolytes for various applications (Lobitz et al., 1992).
Ring-opening Polymerization
The study on ring-opening polymerization with lithium amine-bis(phenolate) complexes contributes to the field of polymer chemistry, showcasing the polymerization of cyclic esters. This research is significant for synthesizing biodegradable polymers with potential applications in medical and environmental fields (Dean et al., 2013).
Ionic Liquids and Battery Electrolytes
Investigations into lithium salts like LiDCTA and LiTDI in ionic liquids for electrolyte applications in lithium batteries reveal insights into the coordination interactions between lithium ions and anions. This research aids in understanding the electrochemical behavior of lithium salts in solvates, potentially leading to the development of advanced lithium-ion batteries with enhanced performance and safety (McOwen et al., 2014).
Eigenschaften
IUPAC Name |
lithium;2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4.Li/c1-11(2,3)19-10(18)12-5-4-8-6-15(14-13-8)7-9(16)17;/h6H,4-5,7H2,1-3H3,(H,12,18)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZAHVRSRKRRD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17LiN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2738493.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2738497.png)
![methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2738501.png)

![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B2738504.png)


![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2738509.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2738510.png)

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)
![5-chloro-2-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)

